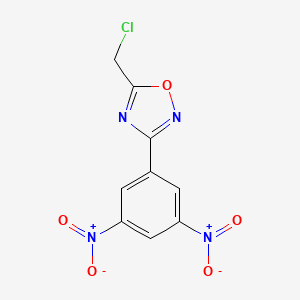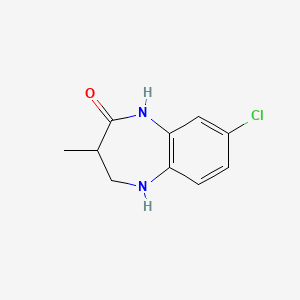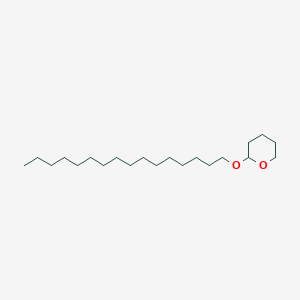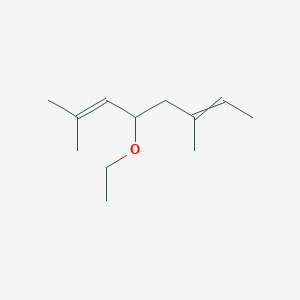stannane CAS No. 55204-80-3](/img/structure/B14626925.png)
[2,6-Bis(trifluoromethyl)phenyl](trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)phenylstannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)phenylstannane typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organolithium reagent. The reaction proceeds as follows:
2,6−Bis(trifluoromethyl)phenyl lithium+Trimethyltin chloride→2,6−Bis(trifluoromethyl)phenylstannane+Lithium chloride
Industrial Production Methods
While specific industrial production methods for 2,6-Bis(trifluoromethyl)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trifluoromethyl)phenylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides.
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)phenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, with a focus on their antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,6-Bis(trifluoromethyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(trifluoromethyl)phenylsilane: Similar structure but with a silicon atom instead of tin.
2,6-Bis(trifluoromethyl)phenylgermane: Similar structure but with a germanium atom instead of tin.
2,6-Bis(trifluoromethyl)phenyllead: Similar structure but with a lead atom instead of tin.
Uniqueness
2,6-Bis(trifluoromethyl)phenylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity in various chemical reactions make this compound particularly valuable in research and industrial applications.
Propiedades
Número CAS |
55204-80-3 |
|---|---|
Fórmula molecular |
C11H12F6Sn |
Peso molecular |
376.91 g/mol |
Nombre IUPAC |
[2,6-bis(trifluoromethyl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C8H3F6.3CH3.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;;;/h1-3H;3*1H3; |
Clave InChI |
ITSYMEVOKJJCSV-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


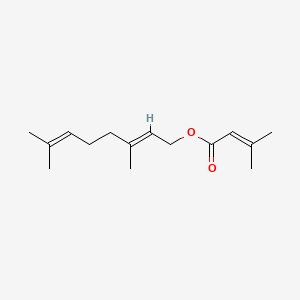
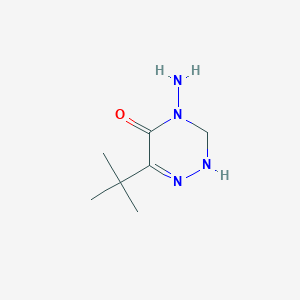


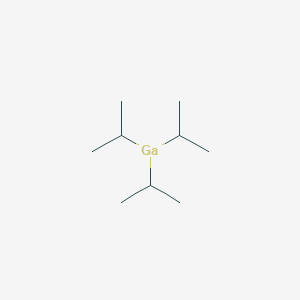
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
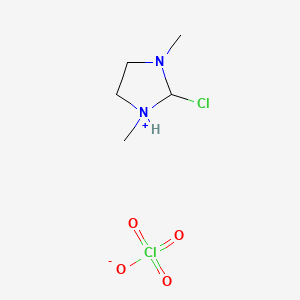
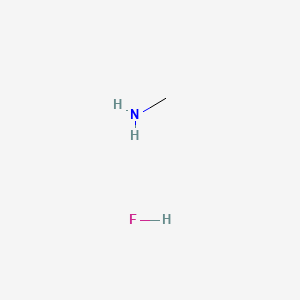
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
